molecular formula C8H9N2NaO3S B12762011 Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 56871-82-0

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12762011
CAS No.: 56871-82-0
M. Wt: 236.23 g/mol
InChI Key: BCKQLZUUSACLHI-LPNHBSBCSA-M
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Description

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound known for its unique structural and chemical properties. This compound is part of the cephalosporin class of antibiotics, which are widely used in the medical field to treat bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(42The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: Used as an antibiotic to treat bacterial infections, particularly those caused by Gram-positive bacteria.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell becomes weakened and eventually lyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and its effectiveness against certain bacterial strains. Its stability and resistance to certain beta-lactamases make it a valuable antibiotic in clinical settings .

Properties

CAS No.

56871-82-0

Molecular Formula

C8H9N2NaO3S

Molecular Weight

236.23 g/mol

IUPAC Name

sodium;(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C8H10N2O3S.Na/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13;/h4,7H,2,9H2,1H3,(H,12,13);/q;+1/p-1/t4-,7-;/m1./s1

InChI Key

BCKQLZUUSACLHI-LPNHBSBCSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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